Predicted Lipophilicity (logP) Advantage Over Nitrofurantoin and Nifurtimox
Benzo[d]thiazol-2-ylmethyl 5-nitrofuran-2-carboxylate exhibits a predicted logP of 1.97, which is substantially higher than the logP values of the clinically predominant nitrofurans nitrofurantoin (0.07) and nifurtimox (0.64) [1][2][3]. This difference of +1.90 logP units versus nitrofurantoin corresponds to an approximately 79-fold greater octanol-water partition coefficient, indicating significantly enhanced lipophilicity .
| Evidence Dimension | Octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = 1.97 (ZINC predicted) |
| Comparator Or Baseline | Nitrofurantoin: logP = 0.073 (ZINC); Nifurtimox: logP = 0.641 (ZINC) |
| Quantified Difference | ΔlogP = +1.90 vs nitrofurantoin; ΔlogP = +1.33 vs nifurtimox |
| Conditions | Predicted logP values from ZINC database; consistent computational methodology across compounds |
Why This Matters
Higher lipophilicity can enhance passive membrane permeation and tissue distribution, which is critical for targeting intracellular pathogens or achieving adequate exposure in compartments poorly accessed by hydrophilic nitrofurans.
- [1] ZINC Database. ZINC33709121 – Benzo[d]thiazol-2-ylmethyl 5-nitrofuran-2-carboxylate. Accessed 2026. https://zinc.docking.org/substances/ZINC000033709121/ View Source
- [2] ZINC Database. ZINC3875368 – Nitrofurantoin. Accessed 2026. https://zinc20.docking.org/substances/ZINC000003875368/ View Source
- [3] ZINC Database. ZINC968362 – Nifurtimox. Accessed 2026. https://zinc.docking.org/substances/ZINC000000968362/ View Source
